molecular formula C6H13NO4 B1243727 1-Deoxyaltronojirimycin

1-Deoxyaltronojirimycin

Cat. No. B1243727
M. Wt: 163.17 g/mol
InChI Key: LXBIFEVIBLOUGU-KAZBKCHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Deoxyaltronojirimycin is a natural product found in Scilla siberica with data available.

Scientific Research Applications

Synthesis Methods

  • Stereoconvergent Synthesis : A method involving reductive cyclization and Ugi multicomponent reaction sequence is used for the synthesis of 1-deoxyallonojirimycin and 1-deoxyaltronojirimycin, leveraging azido-hemiacetal derived from D-ribose (Azad & Saxena, 2015).
  • Diastereoselective Synthesis : This involves proline catalyzed asymmetric α-aminoxylation of a higher homologue of Garner's aldehyde, leading to efficient synthesis of 1-deoxyaltronojirimycin (Chacko & Ramapanicker, 2015).

Biochemical Properties and Potential Applications

  • Enantiomer Synthesis and Bioactivity : Enantiomers of 1-deoxynojirimycin, including 1-deoxyaltronojirimycin, have been synthesized. These enantiospecific syntheses help in establishing their absolute configuration and understanding their bioactivities as inhibitors of glycosidases, suggesting potential therapeutic applications in lysosomal storage diseases (Kato et al., 2005).
  • Biosynthesis Differences : Studies indicate that 1-deoxynojirimycin is biosynthesized differently in plants like Commelina communis compared to microorganisms, highlighting the need for species-specific approaches in its production (Shibano et al., 2004).

Optimization of Production

  • Culture Optimization for Production : Bacillus methylotrophicus K26, isolated from Korean fermented soybean paste, has been optimized for increased production of 1-deoxynojirimycin, revealing potential industrial-scale production methods (Lee et al., 2018).

Medical and Health-Related Research

  • Insulin Resistance and Diabetes : Research on db/db mice indicates that 1-deoxynojirimycin can alleviate insulin resistance by activating insulin signaling pathways, offering potential treatment avenues for diabetes mellitus (Liu et al., 2015).
  • Glucose Absorption and Metabolism : Studies show that 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism, which could have significant implications for diabetes management (Li et al., 2013).

properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI Key

LXBIFEVIBLOUGU-KAZBKCHUSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H](N1)CO)O)O)O

SMILES

C1C(C(C(C(N1)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O

synonyms

1-deoxyaltronojirimycin
L-altro-1-deoxynojirimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deoxyaltronojirimycin
Reactant of Route 2
1-Deoxyaltronojirimycin
Reactant of Route 3
1-Deoxyaltronojirimycin
Reactant of Route 4
1-Deoxyaltronojirimycin
Reactant of Route 5
1-Deoxyaltronojirimycin
Reactant of Route 6
1-Deoxyaltronojirimycin

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